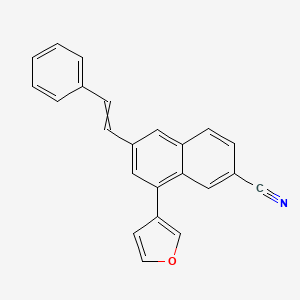![molecular formula C18H16N2O2 B14226476 6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 825611-40-3](/img/structure/B14226476.png)
6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a cyclohexadienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-methoxyphenyl ethenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the cyclohexadienone moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated pyrazole compounds.
Aplicaciones Científicas De Investigación
6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Cyclohexadienone derivatives: Compounds with the cyclohexadienone moiety.
Uniqueness
What sets 6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one apart is its unique combination of these structural features, which confer specific chemical and biological properties not found in other compounds
Propiedades
Número CAS |
825611-40-3 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[5-[2-(4-methoxyphenyl)ethenyl]-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-22-15-10-7-13(8-11-15)6-9-14-12-17(20-19-14)16-4-2-3-5-18(16)21/h2-12,21H,1H3,(H,19,20) |
Clave InChI |
CAHOYHCRTMZXAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


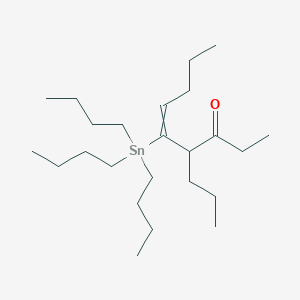
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
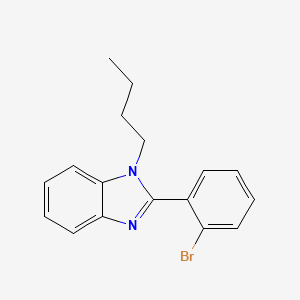
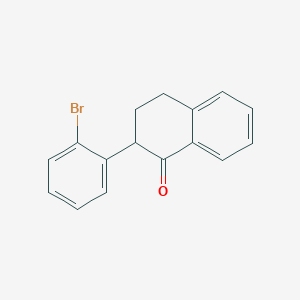
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
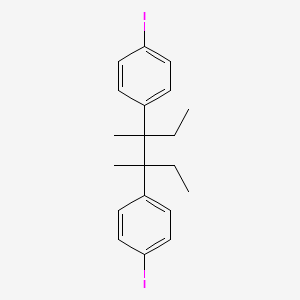
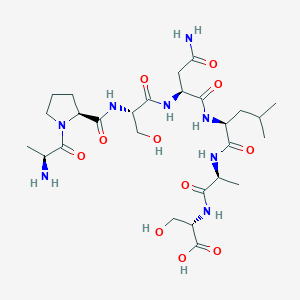
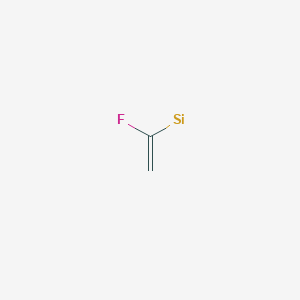
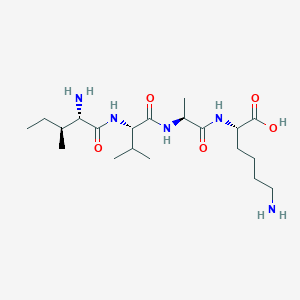
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
